5-(3-Methylphenoxy)pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of MLR-1023 involves the reaction of 3-methylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods for MLR-1023 are not widely documented, but the synthesis route mentioned is scalable for larger production.
化学反応の分析
MLR-1023 undergoes various chemical reactions, including:
Oxidation: MLR-1023 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the phenoxy ring can yield a carboxylic acid derivative.
科学的研究の応用
MLR-1023 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying allosteric activation of kinases.
Biology: Investigated for its role in modulating Lyn kinase activity and its downstream effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for type 2 diabetes due to its glucose-lowering effects.
作用機序
MLR-1023 exerts its effects by allosterically activating Lyn kinase. This activation increases the maximum velocity (Vmax) of Lyn kinase without competing with ATP at the binding site, indicating an allosteric mechanism . Lyn kinase activation leads to enhanced insulin receptor sensitivity and improved glucose tolerance. The glucose-lowering effects of MLR-1023 are abolished in Lyn knockout mice, confirming the dependence on Lyn kinase activity .
類似化合物との比較
MLR-1023 is unique compared to other antidiabetic agents due to its specific activation of Lyn kinase. Similar compounds include:
Metformin: A biguanide that reduces hepatic glucose production but does not directly activate kinases like Lyn.
Sodium-glucose cotransporter type 2 (SGLT2) inhibitors: These drugs reduce glucose reabsorption in the kidneys but do not modulate kinase activity.
MLR-1023’s unique mechanism of action and its ability to improve glucose tolerance without causing weight gain make it a promising candidate for further development in diabetes treatment.
特性
分子式 |
C11H10N2O2 |
---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
5-(3-methylphenoxy)-5H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7,10H,1H3 |
InChIキー |
ROVVJISAAVCUPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2C=NC(=O)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。